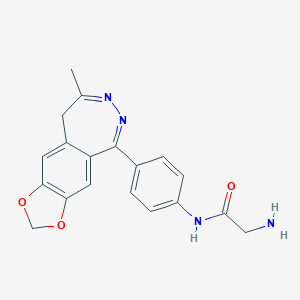

Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-, also known as Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-, is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- (CAS No. 143691-84-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on various studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O3 |

| Molecular Weight | 342.37 g/mol |

| Boiling Point | 579.2 °C at 760 mmHg |

| Flash Point | 304.1 °C |

| Density | 1.43 g/cm³ |

| Purity | 96% |

Research indicates that compounds similar to Acetamide can exhibit significant anticancer properties by inducing apoptosis in tumor cells. The mechanism often involves the modulation of critical pathways associated with cell survival and proliferation. For instance, studies on related acetamides have shown their ability to activate caspase pathways, leading to programmed cell death in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

Anticancer Activity

- Cell Line Studies : Acetamide derivatives have been evaluated for their anticancer efficacy against various cell lines. In vitro studies demonstrated that compounds with structural similarities to Acetamide effectively inhibit tumor growth by promoting apoptosis .

- Mechanistic Insights : The anticancer activity is often linked to the compound's ability to interfere with the cell cycle and induce oxidative stress in cancer cells. For example, one study highlighted how certain acetamides could lead to increased reactive oxygen species (ROS) levels, contributing to cytotoxicity in cancer cells .

- Case Study : A specific study on a related acetamide compound showed significant inhibition of tumor cell proliferation and migration in U87MG glioblastoma cells, suggesting that Acetamide may share similar pathways of action .

Enzyme Inhibition

Acetamide derivatives have also been studied for their potential as heme oxygenase-1 (HO-1) inhibitors. HO-1 plays a crucial role in cellular responses to stress and inflammation, and its inhibition can lead to reduced tumor invasiveness and metastasis.

- Inhibition Studies : Compounds were screened for their inhibitory effects on HO-1, with some derivatives showing IC50 values below 10 μM, indicating potent activity .

- Biological Implications : By inhibiting HO-1, these compounds may reduce the production of pro-inflammatory cytokines and enhance the therapeutic efficacy of existing cancer treatments .

Research Findings Summary

A summary of key findings from various studies on Acetamide and its derivatives is presented below:

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to Acetamide exhibit significant biological activities. Notably, they may act as enzyme inhibitors or modulators of neurotransmitter receptors. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Hydroxyethyl)-N-(4-methylphenyl)acetamide | Hydroxyethyl group | Moderate analgesic effects | Contains a hydroxyl group enhancing solubility |

| N-(4-Chlorophenyl)-N-(isopropyl)acetamide | Chlorophenyl moiety | Antimicrobial properties | Chlorine enhances antibacterial activity |

| 1-Acetyl-6-methylbenzodiazepine | Benzodiazepine core | Anxiolytic effects | Directly influences GABA receptors |

The uniqueness of Acetamide lies in its specific combination of dioxole and benzodiazepine structures that may offer novel therapeutic pathways not available in other similar compounds.

Synthetic Pathways

The synthesis of Acetamide can be achieved through several methods involving various reagents and conditions. These synthetic pathways are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties. Some common methods include:

- Condensation Reactions : Involving acetamide derivatives with substituted benzene rings.

- Cyclization Reactions : Leading to the formation of the benzodiazepine core.

- Functional Group Modification : To enhance solubility or receptor affinity.

Pharmacological Insights

Preliminary studies suggest that Acetamide may possess anxiolytic and sedative properties due to its structural similarity to known benzodiazepines. Interaction studies focusing on its binding affinity to GABA receptors are essential for understanding its pharmacodynamics and potential therapeutic uses.

Case Studies

While specific case studies on Acetamide itself may be limited, research on related benzodiazepine derivatives provides valuable insights into potential applications:

- Anxiolytic Effects : Research indicates that benzodiazepine derivatives can effectively reduce anxiety in clinical settings.

- Antimicrobial Properties : Compounds with similar structures have shown promise in treating infections due to their ability to inhibit bacterial growth.

Propiedades

IUPAC Name |

2-amino-N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-11-6-13-7-16-17(26-10-25-16)8-15(13)19(23-22-11)12-2-4-14(5-3-12)21-18(24)9-20/h2-5,7-8H,6,9-10,20H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMOSKRXUXVKAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162496 |

Source

|

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143691-84-3 |

Source

|

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-(4-(8-methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.